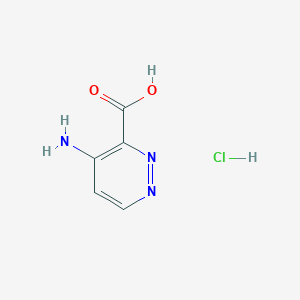

4-Amino-pyridazine-3-carboxylic acid hydrochloride

説明

4-Amino-pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridazine core substituted with an amino group at position 4 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. Its molecular formula is inferred as C₅H₆ClN₃O₂, with a calculated molecular weight of 175.5 g/mol (based on structural analysis). The compound is cataloged under CAS No. 1427203-50-6 and has been listed as a research chemical by suppliers such as CymitQuimica, though it is currently marked as discontinued across all available quantities (1g, 50mg, etc.) .

特性

IUPAC Name |

4-aminopyridazine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLWLNPTYQBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-pyridazine-3-carboxylic acid hydrochloride typically involves the reaction of hydrazine derivatives with appropriate carboxylic acid precursors. One common method includes the cyclization of hydrazine with 1,4-dicarbonyl compounds under acidic conditions to form the pyridazine ring. The amino group is introduced through subsequent reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions: 4-Amino-pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Nitro-pyridazine derivatives.

Reduction: Alcohol derivatives of pyridazine.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

科学的研究の応用

Biomedical Applications

4-Amino-pyridazine-3-carboxylic acid hydrochloride is recognized for its potential in various biomedical applications, particularly as an intermediate in drug synthesis and as a scaffold for developing pharmacologically active compounds.

Antitumor Activity

Research has identified derivatives of pyridazine compounds, including 4-amino-pyridazine derivatives, that exhibit significant antitumor properties. These compounds often act as inhibitors of specific kinases involved in cancer progression:

- Mechanism of Action : The compound may inhibit pathways associated with tumor growth by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Case Study : A study demonstrated that certain pyridazine derivatives showed promising results against various cancer cell lines, indicating potential for drug development targeting specific cancers .

Antimicrobial Properties

Pyridazine derivatives have been explored for their antimicrobial activity. The presence of the amino group enhances the ability of these compounds to interact with bacterial enzymes or receptors, potentially leading to the development of new antibiotics.

- Research Findings : In vitro studies have shown that some derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting a role in combating bacterial infections .

Neurological Applications

There is ongoing research into the use of pyridazine compounds for neurological disorders. Their ability to modulate neurotransmitter systems makes them candidates for treating conditions like epilepsy and depression.

- Example : Some studies indicate that modifications of pyridazine structures can enhance their efficacy as neuroprotective agents .

Synthetic Applications

The synthesis of this compound often involves multi-step reactions starting from simpler pyridine derivatives. The compound serves as a building block in the synthesis of more complex molecules with desired biological activities.

Synthesis Overview

The general synthetic pathway includes:

- Formation of the pyridazine ring.

- Introduction of the amino group via nucleophilic substitution.

- Carboxylation to achieve the carboxylic acid functionality.

This synthetic versatility allows researchers to modify the compound further to enhance its pharmacological properties .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Amino-pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-Amino-pyridazine-3-carboxylic acid hydrochloride with structurally and functionally related compounds, highlighting key differences in molecular properties, substituents, and research relevance.

Notes:

- Similarity Score : Calculated using structural and functional group alignment (0–1 scale; higher = more similar) .

- LY2409881 hydrochloride and Yohimbine hydrochloride are included due to shared hydrochloride salt and carboxylic acid functionalities, though their core structures differ significantly.

Structural and Functional Insights

- Amino and Carboxylic Acid Positioning: The target compound’s amino (C4) and carboxylic acid (C3) groups distinguish it from 3-Amino-4-pyridazinecarboxylic acid (amino at C3, acid at C4), which lacks the hydrochloride salt. This positional variance may influence solubility and reactivity .

- Salt vs. Free Acid/Esters: The hydrochloride salt enhances aqueous solubility compared to free acids (e.g., 3-Amino-4-pyridazinecarboxylic acid) or esters (e.g., Methyl pyridazine-4-carboxylate). However, ester derivatives like the latter may exhibit better membrane permeability .

- Its pyridazine scaffold, however, aligns with antiviral and kinase inhibitor research (e.g., SARS-CoV-2 3CLpro inhibitors in ) .

Research and Industrial Relevance

The discontinuation of this compound () contrasts with the active study of analogs like LY2409881 hydrochloride in kinase inhibition .

生物活性

4-Amino-pyridazine-3-carboxylic acid hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.

Overview of Biological Activities

The biological activities of this compound include antimicrobial , anticancer , and anti-inflammatory properties. These activities are primarily attributed to its structural characteristics as a pyridazine derivative, which is known to interact with various biochemical pathways.

Table 1: Summary of Biological Activities

Mode of Action

Pyridazine derivatives, including this compound, are believed to exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases and cancer progression. Recent studies have shown that optimized analogs of this compound can achieve low IC50 values, indicating potent inhibitory activity against FABP4 .

- Interaction with Cellular Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

- Antimicrobial Action : The antimicrobial properties are thought to arise from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Case Study: FABP4 Inhibition

A notable study focused on the design and synthesis of 4-amino-pyridazinone derivatives as FABP4 inhibitors. The most potent compound identified had an IC50 value of 1.57 μM, showcasing significant potential for further development in treating metabolic disorders and cancer .

Antimicrobial Studies

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it was effective against Pseudomonas aeruginosa, showing promise as a candidate for treating infections caused by resistant strains .

Applications in Medicine and Industry

The compound is not only a subject of academic research but also has practical applications:

- Pharmaceutical Development : Used as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

- Material Science : Investigated for potential use in developing materials with unique electronic or optical properties due to its heterocyclic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。